1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol
Description
1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol is a carbazole-derived compound characterized by a propan-2-ol backbone substituted with a carbazol-9-yl group and a 2-methoxy-phenylamino moiety. Its molecular formula is C22H21N2O2 (calculated molecular weight: 344.45 g/mol).
Properties
IUPAC Name |
1-carbazol-9-yl-3-(2-methoxyanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-22-13-7-4-10-19(22)23-14-16(25)15-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,23,25H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGQHAPKWKCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol typically involves multi-step organic reactions. One possible route could be:
Formation of Carbazole Derivative: Starting with carbazole, a halogenation reaction can introduce a halogen atom at the 9-position.
Nucleophilic Substitution: The halogenated carbazole can undergo nucleophilic substitution with a suitable nucleophile to introduce the propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the development of organic electronic materials or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action of 1-Carbazol-9-yl-3-(2-methoxy-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations :
- Amino Side Chain: Phenethylamino groups (e.g., compound 23 in ) introduce bulkiness, while methoxy-phenylamino groups balance polarity and binding affinity.
- Polarity : The target compound’s methoxy group improves solubility compared to halogenated analogs but may reduce penetration into hydrophobic binding pockets.
Cardioprotective Effects
- 1-(3,6-Dibromo-carbazol-9-yl)-3-phenylamino-propan-2-ol (P7C3): Demonstrated significant cardioprotection in diabetic mice by activating nicotinamide phosphoribosyltransferase (Nampt), rescuing NAD+ levels, and improving cardiac function. Reduced infarct size and arrhythmias were observed .
- Target Compound: No direct data, but the methoxy group may influence interactions with Nampt or other enzymes due to its electron-donating properties.
Enzyme Modulation
- Phenethylamino Analogs: β-blocker activity is inferred from structural similarity to carvedilol derivatives ().
- Chloro/Methyl Substitutions: Electron-withdrawing groups (e.g., 3-chloro-2-methyl-phenylamino) may alter binding kinetics to adrenergic receptors or enzymes .
Pharmacokinetic Considerations
- LogP and Solubility : The target compound’s methoxy group likely reduces logP compared to halogenated analogs, improving solubility but possibly limiting blood-brain barrier penetration.
- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas halogenated analogs may exhibit longer half-lives due to resistance to metabolic cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
